1-(Thiazol-2-yl)pyrrolidin-2-one
Overview
Description
1-(Thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant properties .
Mechanism of Action
Target of Action
1-(Thiazol-2-yl)pyrrolidin-2-one, also known as 1-(1,3-thiazol-2-yl)pyrrolidin-2-one, has been evaluated for its anticonvulsant activity It’s worth noting that many anticonvulsant drugs work by enhancing the actions of gamma-aminobutyric acid (gaba), an inhibitory neurotransmitter, or reducing the actions of excitatory neurotransmitters such as glutamate .
Mode of Action
The compound’s anticonvulsant activity was established in three seizure models: ptz, picrotoxin, and mes . This suggests that the compound may interact with its targets to modulate neural discharges, thereby controlling seizures.
Biochemical Pathways
Given its anticonvulsant activity, it can be inferred that the compound likely influences the pathways involving gaba and glutamate, two key neurotransmitters involved in seizure activity .
Pharmacokinetics
A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been considered in its evaluation as an anticonvulsant.
Result of Action
The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice . This indicates that the compound has a significant anticonvulsant effect.
Biochemical Analysis
Biochemical Properties
1-(Thiazol-2-yl)pyrrolidin-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and can vary depending on the context . This compound has been shown to have anticonvulsant activity, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)pyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate thiazole and pyrrolidinone precursors under controlled conditions. For instance, the reaction between 2-aminothiazole and succinic anhydride in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Evaluated for its anticonvulsant, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Exhibits similar anticonvulsant activity but with different potency and toxicity profiles.
2-(Thiazol-2-yl)isoindoline-1,3-dione: Another thiazole-based compound with potential anticonvulsant properties.
Uniqueness: 1-(Thiazol-2-yl)pyrrolidin-2-one is unique due to its specific structural features that confer distinct biological activities. Its combination of a thiazole ring with a pyrrolidinone moiety allows for versatile chemical modifications and interactions with various biological targets .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6-2-1-4-9(6)7-8-3-5-11-7/h3,5H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIBVRMSCXUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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